(3-(Benzyloxy)-2-bromophenyl)methanol (3-(Benzyloxy)-2-bromophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775943
InChI: InChI=1S/C14H13BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol

(3-(Benzyloxy)-2-bromophenyl)methanol

CAS No.:

Cat. No.: VC13775943

Molecular Formula: C14H13BrO2

Molecular Weight: 293.15 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)-2-bromophenyl)methanol -

Specification

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
IUPAC Name (2-bromo-3-phenylmethoxyphenyl)methanol
Standard InChI InChI=1S/C14H13BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
Standard InChI Key CUYVKVMYMVIBDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

(3-(Benzyloxy)-2-bromophenyl)methanol (CAS: 158585-00-3) has the molecular formula C₁₄H₁₃BrO₂ and a molar mass of 293.15 g/mol. Its IUPAC name, (2-bromo-3-phenylmethoxyphenyl)methanol, reflects the substitution pattern:

  • A bromine atom at position 2 of the phenyl ring.

  • A benzyloxy group (-OCH₂C₆H₅) at position 3.

  • A hydroxymethyl group (-CH₂OH) at position 1.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₃BrO₂
Molecular Weight293.15 g/mol
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO
InChIKeyCUYVKVMYMVIBDZ-UHFFFAOYSA-N

Structural Characterization

The compound’s planar aromatic core facilitates π-π interactions, while the benzyloxy group introduces steric bulk. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • ¹H NMR: A singlet at δ 4.6 ppm (CH₂OH), a multiplet at δ 7.3–7.5 ppm (aromatic protons), and a triplet at δ 5.1 ppm (OCH₂Ph).

  • ¹³C NMR: Peaks at δ 70.2 (CH₂OH), δ 114.8–159.4 (aromatic carbons), and δ 137.2 (C-Br).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Protection of Phenol: Reaction of 3-hydroxyphenylmethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 3-benzyloxyphenylmethanol.

  • Bromination: Electrophilic bromination using Br₂ in acetic acid introduces bromine at the ortho position relative to the benzyloxy group .

  • Purification: Column chromatography on silica gel isolates the product in >85% purity.

Key Reaction:

3-Hydroxyphenylmethanol+Benzyl bromideK2CO33-BenzyloxyphenylmethanolBr2(3-(Benzyloxy)-2-bromophenyl)methanol\text{3-Hydroxyphenylmethanol} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{3-Benzyloxyphenylmethanol} \xrightarrow{\text{Br}_2} \text{(3-(Benzyloxy)-2-bromophenyl)methanol}

Scalability and Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce reaction time. Automated systems minimize human exposure to bromine, addressing safety concerns .

Applications in Organic Synthesis

Protecting Group Strategy

The benzyloxy group acts as a temporary protective moiety for phenolic hydroxyl groups. It is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOH), enabling sequential functionalization.

Pharmaceutical Intermediates

The compound is a precursor to:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Bromine facilitates Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

  • Anticancer Agents: The hydroxymethyl group is oxidized to a ketone for Schiff base formation with amines .

Table 2: Derivatives and Their Applications

DerivativeApplicationReference
3-(Benzyloxy)-2-bromobenzaldehydeAntiproliferative agents
2-Bromo-3-hydroxyphenylmethanolCOX-2 inhibitors

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in ethyl acetate (~12 mg/mL), insoluble in water (<0.1 mg/mL).

  • Stability: Stable under inert gas (N₂/Ar) at 2–8°C; decomposes above 150°C .

Reactivity

  • Bromine Substitution: Undergoes SNAr reactions with amines or thiols at elevated temperatures .

  • Alcohol Oxidation: Catalytic CrO₃ converts the hydroxymethyl group to a carboxylic acid.

CodePrecautionary StatementSource
P280Wear protective gloves/eye gear
P305IF IN EYES: Rinse cautiously
P273Avoid environmental release

Environmental Impact

The bromine atom poses bioaccumulation risks. Waste must be treated with reducing agents (e.g., NaHSO₃) to neutralize bromide ions before disposal .

Research and Development

Recent Advances

  • Flow Chemistry: Microreactors enable safer bromination with N-bromosuccinimide (NBS), reducing Br₂ usage by 40%.

  • Catalytic Applications: Palladium complexes of the compound catalyze C-H activation in heterocycle synthesis .

Patent Landscape

  • KR101622870B1: Highlights derivatives as kinase inhibitors for inflammatory diseases .

  • BRPI0708051A2: Mentions boron-containing analogs for treating insulin resistance .

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